molecular formula C13H15FN2O5S B2373853 4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride CAS No. 2411201-43-7

4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride

Cat. No.: B2373853
CAS No.: 2411201-43-7
M. Wt: 330.33
InChI Key: RXCUPENZTPEUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride is a complex organic compound that features a benzodioxine ring fused with a piperazine ring and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through ring-closing metathesis using a nitro-Grela catalyst . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonyl fluoride group under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine ring can yield quinone derivatives, while substitution of the sulfonyl fluoride group can produce various sulfonamide or sulfonate esters .

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl fluoride group. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride is unique due to its combination of a benzodioxine ring, a piperazine ring, and a sulfonyl fluoride group.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O5S/c14-22(18,19)16-7-5-15(6-8-16)13(17)12-9-20-10-3-1-2-4-11(10)21-12/h1-4,12H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCUPENZTPEUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.